molecular formula C25H30N2O5 B265525 1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265525
M. Wt: 438.5 g/mol
InChI Key: FPEZWCBRLDVMHM-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DMHP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHP belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of illicit substances while avoiding legal restrictions.

Mechanism of Action

DMHP acts by binding to the sigma-1 receptor and modulating its activity. This results in the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. DMHP also inhibits the reuptake of dopamine by binding to the dopamine transporter, leading to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, as well as induce hyperthermia and convulsions at high doses. DMHP has also been shown to increase dopamine levels in the brain, which may contribute to its effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using DMHP in lab experiments is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential toxicity, as high doses of DMHP have been shown to induce convulsions and hyperthermia in animals.

Future Directions

There are several potential future directions for research on DMHP. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression. Another area of research is the development of more selective sigma-1 receptor agonists that can be used to study the role of this receptor in greater detail. Additionally, further studies are needed to determine the long-term effects of DMHP on behavior and cognition.

Synthesis Methods

DMHP is synthesized using a multi-step process involving the condensation of 3-(dimethylamino)propylamine with 4-ethoxybenzoyl chloride, followed by the addition of 3-methoxybenzoyl chloride. The resulting product is then subjected to a reductive amination reaction to yield DMHP.

Scientific Research Applications

DMHP has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the sigma-1 receptor, a protein that is involved in modulating the release of neurotransmitters and regulating cellular signaling pathways. DMHP has also been shown to have an affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain.

properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O5/c1-5-32-19-12-10-17(11-13-19)22-21(23(28)18-8-6-9-20(16-18)31-4)24(29)25(30)27(22)15-7-14-26(2)3/h6,8-13,16,22,28H,5,7,14-15H2,1-4H3/b23-21+

InChI Key

FPEZWCBRLDVMHM-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\[O-])/C(=O)C(=O)N2CCC[NH+](C)C

SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)[O-])C(=O)C(=O)N2CCC[NH+](C)C

Origin of Product

United States

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